![molecular formula C6H18NSi2Zn- B077976 Bis[bis(trimethylsilyl)amino]zink CAS No. 14760-26-0](/img/structure/B77976.png)
Bis[bis(trimethylsilyl)amino]zink
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc;bis(trimethylsilyl)azanide: is a zinc-containing organometallic compound with the molecular formula C12H36N2Si4Zn . It is known for its stability and low toxicity, making it suitable for various scientific research applications. This compound is often used as a reagent in organic synthesis and as a precursor in the development of high-purity metalorganic films.
Wissenschaftliche Forschungsanwendungen
Synthese von Komplexverbindungen
„Bis[bis(trimethylsilyl)amino]zink“ kann bei der Synthese von komplexen Verbindungen verwendet werden. So wurde es beispielsweise bei der Synthese eines Zinkkomplexes in einer Glovebox verwendet . Der Zinkkomplex wurde in Benzol gelöst, und ein Ligand wurde langsam zu der Lösung des Zinkkomplexes hinzugefügt. Die Lösung wurde dann 2 Stunden lang gerührt .
Produktion von Siliciumverbindungen
„this compound“ könnte bei der Produktion von Siliciumverbindungen verwendet werden. Siliciumverbindungen haben ein breites Anwendungsspektrum, unter anderem in der Produktion von Klebstoffen, Dichtstoffen, Beschichtungen und vielen anderen Materialien .
Forschung und Entwicklung
“this compound” wird wahrscheinlich in der Forschung und Entwicklung auf dem Gebiet der Chemie eingesetzt, insbesondere bei der Untersuchung von Zinkkomplexen und ihren Eigenschaften .
Wirkmechanismus
Target of Action
Bis[bis(trimethylsilyl)amino] zinc, also known as BBTSZn, primarily targets zinc-binding proteins . These proteins play a crucial role in various biochemical and physiological processes, including enzyme activity, protein structure, and cellular signaling .
Mode of Action
The compound interacts with its targets by binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .
Biochemical Pathways
It’s also used as a reagent in research aimed at drug creation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , with a melting point of 12.5 °C and a density of 0.957 g/mL at 25 °C . These properties could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of Bis[bis(trimethylsilyl)amino] zinc’s action largely depend on the specific context of its use. For instance, in the field of polymer chemistry, it has been used as a catalyst for the polymerization of lactides . This results in the production of polylactic acid (PLA), a biodegradable polymer .
Action Environment
The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino] zinc can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it’s known to react with even weakly protic reagents . Furthermore, its physical state can change with temperature, transitioning from a solid to a liquid at its melting point of 12.5 °C .
Biochemische Analyse
. .
Biochemical Properties
Bis[bis(trimethylsilyl)amino] zinc has been found to interact with zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Bis[bis(trimethylsilyl)amino] zinc involves binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in the synthesis of various polyesters, highlighting its potential in enhancing polymerization efficiency and selectivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of zinc;bis(trimethylsilyl)azanide typically involves the reaction of anhydrous zinc chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction:
ZnCl2+2Na[N(SiMe3)2
Eigenschaften
CAS-Nummer |
14760-26-0 |
|---|---|
Molekularformel |
C6H18NSi2Zn- |
Molekulargewicht |
225.8 g/mol |
IUPAC-Name |
bis(trimethylsilyl)azanide;zinc |
InChI |
InChI=1S/C6H18NSi2.Zn/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1; |
InChI-Schlüssel |
RVYCOGQSZPGJNM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] |
Kanonische SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Zn] |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Bis[bis(trimethylsilyl)amino]zinc and how was it determined?
A1: The molecular structure of Bis[bis(trimethylsilyl)amino]zinc was determined using gas electron diffraction, a technique that analyzes the diffraction pattern of electrons scattered by molecules in the gas phase to elucidate their three-dimensional structure. The study revealed that the molecule adopts a staggered conformation in its equilibrium state [, ]. This means that the trimethylsilyl groups attached to each nitrogen atom are positioned in a staggered arrangement relative to each other when looking down the N-Zn-N axis. The study also determined the rotational barrier around the N-Zn-N axis, providing insights into the molecule's conformational flexibility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



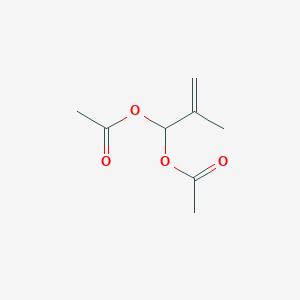
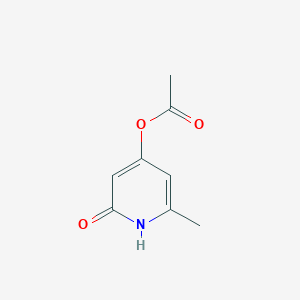






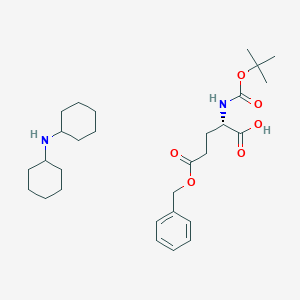
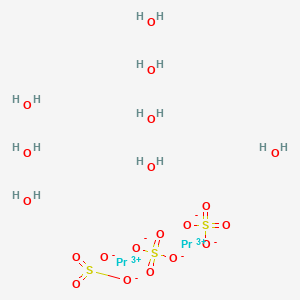
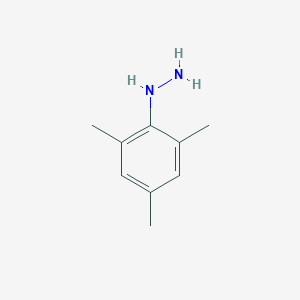

![(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM](/img/structure/B77923.png)
